molecular formula C11H13BrN2O2 B13000864 (5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

(5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Katalognummer: B13000864
Molekulargewicht: 285.14 g/mol
InChI-Schlüssel: VYENMQYDJNKYOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromopyridine moiety and a hydroxypiperidine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 5-bromopyridine-3-carboxylic acid with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridine and piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Wissenschaftliche Forschungsanwendungen

(5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of (5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the hydroxypiperidine group can modulate receptor functions. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
  • (5-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
  • (5-Iodopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Uniqueness

Compared to its analogs, (5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone exhibits unique reactivity due to the presence of the bromine atom, which can undergo various substitution reactions. Additionally, the compound’s specific molecular structure allows for selective binding to certain biological targets, making it a valuable tool in medicinal chemistry and drug discovery .

Eigenschaften

Molekularformel

C11H13BrN2O2

Molekulargewicht

285.14 g/mol

IUPAC-Name

(5-bromopyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-8(5-13-6-9)11(16)14-3-1-2-10(15)7-14/h4-6,10,15H,1-3,7H2

InChI-Schlüssel

VYENMQYDJNKYOE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.